An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic Acid
Executive Summary and Introduction
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. The presence of multiple electron-withdrawing groups—three fluorine atoms and a trifluoromethyl group—on the benzene ring is expected to significantly influence its electronic properties, acidity, lipophilicity, and metabolic stability. Such compounds are of high interest in medicinal chemistry and materials science, where fine-tuning of these parameters is critical for designing molecules with desired activities and properties.
This technical guide navigates the predicted physicochemical landscape of this specific molecule. In the absence of direct experimental values, we will leverage a data-driven, comparative approach. By examining the known properties of closely related structural analogs, we can deconstruct the individual and collective contributions of each substituent. This allows for an expert-driven, scientifically grounded prediction of the key physicochemical parameters that are critical for its application in research and drug development.
Molecular Structure and Key Substituent Effects
The core of our analysis rests on understanding how the substituents modulate the properties of the benzoic acid scaffold.
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Carboxylic Acid Group (-COOH): The primary functional group, responsible for the molecule's acidic nature and a key site for hydrogen bonding.
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Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group acting primarily through a strong negative inductive effect (-I). It is known to significantly increase the acidity of the carboxylic acid and enhance the lipophilicity of the molecule.
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Fluorine Atoms (-F): These atoms exert a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). Their net effect is strongly electron-withdrawing, which, like the -CF₃ group, increases acidity. The positions of the fluorine atoms (ortho, meta) are critical in determining the magnitude of their influence.
The interplay of these groups on the aromatic ring dictates the molecule's overall physicochemical profile.
Physicochemical Properties: A Comparative Analysis with Structural Analogs
To build a reliable predictive model for the target compound, we will analyze the experimental data of several key analogs. The data presented below has been aggregated from various chemical supplier safety data sheets and public chemical databases.
| Property | 4-(CF₃)benzoic acid | 2-F, 4-(CF₃)benzoic acid | 3-F, 4-(CF₃)benzoic acid | 2-F, 6-(CF₃)benzoic acid | 2,4,6-Trifluorobenzoic acid |
| CAS Number | 455-24-3[1] | 115029-24-8[2] | 115754-21-7[3] | 32890-94-1[4] | 28314-80-9 |
| Molecular Weight | 190.12 g/mol [1] | 208.11 g/mol [2] | 208.11 g/mol [5] | 208.11 g/mol | 176.09 g/mol |
| Melting Point (°C) | 219 - 225[6] | 168 - 170[2] | Data not available | 86 - 90 | 142 - 145[7] |
| Boiling Point (°C) | 247[8] | Data not available | Data not available | Data not available | ~218 (Predicted)[7] |
| Predicted pKa | 3.69 ± 0.10[1] | 2.68 (Apparent)[9] | Data not available | Data not available | 2.28 ± 0.10[7] |
| Predicted logP | 2.80[9] | Data not available | Data not available | Data not available | 1.80[10] |
| Solubility | Soluble in water[8] | Data not available | Data not available | Data not available | Soluble in Methanol[7] |
Expert Analysis and Predicted Properties for 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic Acid
Based on the data from the analogs and fundamental principles of physical organic chemistry, we can project the properties of the target molecule.
Acidity (pKa)
The acidity of a benzoic acid is determined by the stability of its conjugate base (the benzoate). Electron-withdrawing groups stabilize the negative charge on the carboxylate, thereby increasing acidity (lowering the pKa).
-
Reference Point: Benzoic acid itself has a pKa of 4.20. 4-(Trifluoromethyl)benzoic acid has a predicted pKa of ~3.69, showing the acid-strengthening effect of the -CF₃ group.[1]
-
Effect of Fluorine: Adding fluorine atoms further increases acidity. 2,4,6-Trifluorobenzoic acid, with three fluorine atoms (two in the ortho positions), has a predicted pKa of ~2.28.[7] The ortho-fluorines have the most pronounced effect due to their proximity to the carboxylic acid.
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Prediction for Target Molecule: Our target molecule has a -CF₃ group at the 4-position and three fluorine atoms at the 2, 3, and 6 positions. The presence of two ortho-fluorines (at C2 and C6) will have a dominant acid-strengthening effect. The additional fluorine at C3 and the -CF₃ group at C4 will further enhance this through their inductive effects.
Predicted pKa: The pKa of 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is expected to be significantly lower than 2.28 , likely falling in the 1.5 - 2.0 range . This would classify it as a very strong organic acid.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a molecule's lipophilicity. Both fluorine and trifluoromethyl groups increase lipophilicity.
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Reference Point: The predicted logP of 4-(Trifluoromethyl)benzoic acid is 2.80.[9]
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Contribution of Fluorine: Each fluorine atom generally adds approximately 0.1 to 0.2 to the logP value.
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Prediction for Target Molecule: With three fluorine atoms and a trifluoromethyl group, the molecule will be substantially lipophilic. Starting from the benzoic acid core and adding the contributions of the substituents, the logP is expected to be significantly higher than that of 4-(Trifluoromethyl)benzoic acid.
Predicted logP: The logP is predicted to be in the range of 3.2 to 3.8 . This high lipophilicity, combined with strong acidity, will have profound implications for its solubility, membrane permeability, and potential for protein binding.
Melting Point
The melting point is influenced by molecular weight, symmetry, and the strength of intermolecular forces in the crystal lattice (e.g., hydrogen bonding, dipole-dipole interactions).
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Analysis of Analogs: 2-Fluoro-6-(trifluoromethyl)benzoic acid has a notably low melting point (86-90 °C) compared to other analogs.[4] This is likely due to the disruption of crystal packing by the two ortho substituents. In contrast, the more symmetrical 4-(Trifluoromethyl)benzoic acid has a high melting point (219-225 °C).[6]
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Prediction for Target Molecule: The target molecule is highly substituted and lacks symmetry. This complex substitution pattern may lead to inefficient crystal lattice packing. Therefore, while its molecular weight is high, its melting point may not be exceptionally elevated.
Predicted Melting Point: A broad range is possible, but it is likely to be a crystalline solid with a melting point estimated between 130°C and 160°C .
Solubility
Solubility is a function of both lipophilicity (logP) and acidity (pKa).
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Aqueous Solubility: As a strong acid (predicted pKa < 2.0), its solubility in neutral or basic aqueous solutions (pH > 4) will be high due to the formation of the highly polar carboxylate salt. However, in acidic solutions (pH < 1), where it exists in its neutral form, its high lipophilicity will make it poorly soluble in water.
-
Organic Solubility: Due to its high predicted logP, it is expected to be readily soluble in a wide range of organic solvents, such as ethers (diethyl ether, THF), ketones (acetone), and chlorinated solvents (dichloromethane). Its solubility in polar protic solvents like methanol and ethanol should also be good.[7]
Spectral Properties (NMR)
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¹H NMR: A single proton signal is expected in the aromatic region (likely > 8.0 ppm due to the strong electron-withdrawing environment). This signal will appear as a complex multiplet due to coupling with the adjacent fluorine atoms at positions 3 and 2. The carboxylic acid proton will appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.
-
¹⁹F NMR: Three distinct signals are expected.
-
One signal for the -CF₃ group.
-
One signal for the fluorine at the 3-position.
-
One signal for the two equivalent fluorines at the 2 and 6-positions. Each signal will exhibit complex splitting patterns due to F-F coupling.
-
Experimental Protocols for Physicochemical Characterization
To validate the predicted properties, the following standard experimental protocols are recommended.
Determination of pKa via Potentiometric Titration
This method provides a reliable, self-validating system for pKa determination.
-
Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
-
Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator or a micro-burette.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M KOH or NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). The first derivative of the titration curve can be used to accurately determine the equivalence point.
Determination of logP via HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can provide a rapid and reliable estimation of logP.
-
Standard Selection: Choose a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Chromatography: Use a C18 column and an isocratic mobile phase (e.g., a mixture of acetonitrile and water).
-
Analysis: Inject the standard compounds and the test compound, and determine their retention times (tᵣ).
-
Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time.
-
Correlation: Plot log(k) versus the known logP values for the standard compounds. A linear relationship should be observed. Determine the logP of the test compound by interpolating its log(k) value on this calibration curve.
Visualization of Key Concepts and Workflows
Diagram: Experimental Workflow for Physicochemical Profiling
Caption: Workflow for empirical determination of key physicochemical properties.
Diagram: Electronic Effects on Benzoic Acid Acidity
Caption: Inductive effects stabilizing the conjugate base, increasing acidity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is not available, the SDS documents for its structural analogs consistently highlight the following hazards.[2][5][11][12] Users should handle this compound with the assumption that it presents similar risks.
-
Skin Irritation (Category 2): Expected to cause skin irritation.[2][11]
-
Serious Eye Irritation (Category 2): Expected to cause serious eye irritation.[2][11]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][11]
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid breathing dust.[11] Avoid contact with skin, eyes, and clothing.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.[2]
Conclusion
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid represents a molecule with a potent combination of physicochemical characteristics. It is predicted to be a highly lipophilic and very strong organic acid. These properties make it a compelling candidate for applications where high metabolic stability, specific electronic tuning, and modulated bioavailability are required. While this guide provides a robust, scientifically-grounded framework for understanding its expected behavior, empirical validation of these properties is an essential next step for any research or development program utilizing this compound.
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Nature. (2025, January 16). A new simple and efficient molecular descriptor for the fast and accurate prediction of log P. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Tris(trifluoromethyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from [Link]
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MDPI. (2024, March 12). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
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BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
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